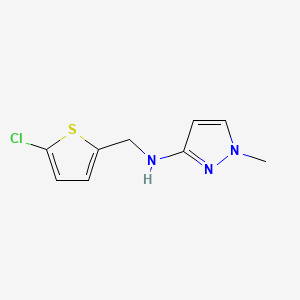![molecular formula C16H21NO2 B7574886 4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)
4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid, commonly known as PAC, is a cyclic amino acid that has attracted significant attention due to its potential applications in various fields of research. PAC is a chiral compound that exists in two enantiomeric forms, namely (R)-PAC and (S)-PAC. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of PAC is not fully understood. However, studies have suggested that PAC may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, PAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PAC has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
PAC has been found to have several biochemical and physiological effects. In vitro studies have shown that PAC has anti-inflammatory, analgesic, and neuroprotective effects. PAC has also been shown to exhibit antibacterial and antifungal activities. Additionally, PAC has been found to regulate glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of PAC is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. PAC is also a chiral compound, which makes it useful as a chiral auxiliary in asymmetric synthesis. However, PAC has some limitations for lab experiments. For example, PAC is a relatively large molecule, which may limit its bioavailability and cellular uptake. Additionally, PAC has low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research related to PAC. One potential direction is the further investigation of PAC's mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Another direction is the exploration of PAC's potential use as a chiral auxiliary in asymmetric synthesis. Additionally, future research may focus on the development of new methods for synthesizing PAC with improved bioavailability and solubility.
合成法
The synthesis of PAC can be achieved through different methods, including catalytic hydrogenation of 4-cyanocyclohexanone, reductive amination of 4-cyanocyclohexanone, and asymmetric hydrogenation of 4-cyanocyclohexenone. The most commonly used method for synthesizing PAC is the reductive amination of 4-cyanocyclohexanone using (E)-3-phenylprop-2-enylamine as the amine source. This method is relatively simple, cost-effective, and yields high purity PAC.
科学的研究の応用
PAC has been found to have several potential applications in various fields of research. In the pharmaceutical industry, PAC has been studied for its potential use as an anti-inflammatory and analgesic agent. PAC has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PAC has been studied for its potential use in the development of new antibiotics and antifungal agents. PAC has also been used as a chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(19)14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-7,14-15,17H,8-12H2,(H,18,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYNNERLHRXZJD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1C(=O)O)NC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)
![[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7574847.png)



![2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide](/img/structure/B7574864.png)




![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)